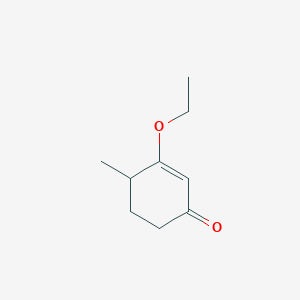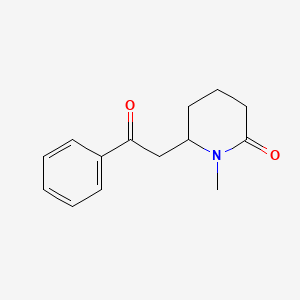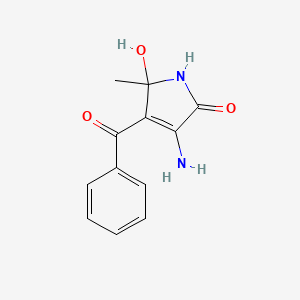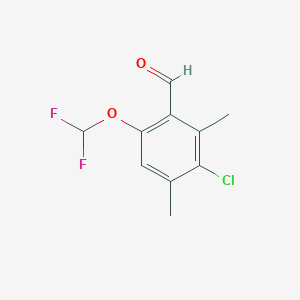![molecular formula C23H15ClO2S2 B14378421 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-95-2](/img/structure/B14378421.png)
2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two sulfanyl groups attached to a naphthalene-1,4-dione core, with one sulfanyl group bearing a 4-chlorophenyl substituent and the other bearing a 4-methylphenyl substituent. Naphthoquinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with 4-chlorothiophenol and 4-methylthiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiophenol derivatives displace the chlorine atoms on the naphthoquinone core, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can generate reactive oxygen species (ROS) upon metabolic activation, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound may inhibit specific enzymes or proteins involved in cellular processes, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
- 2-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione
- 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-ethylphenyl)sulfanyl]naphthalene-1,4-dione
- 2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methoxyphenyl)sulfanyl]naphthalene-1,4-dione
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione is unique due to the specific combination of substituents on the naphthoquinone core. The presence of both 4-chlorophenyl and 4-methylphenyl sulfanyl groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications.
属性
CAS 编号 |
89477-95-2 |
|---|---|
分子式 |
C23H15ClO2S2 |
分子量 |
422.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanyl-3-(4-methylphenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C23H15ClO2S2/c1-14-6-10-16(11-7-14)27-22-20(25)18-4-2-3-5-19(18)21(26)23(22)28-17-12-8-15(24)9-13-17/h2-13H,1H3 |
InChI 键 |
YYEPTBVBPWDDGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)

![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)







![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![4-Heptanone, 2,5-dimethyl-3-[(trimethylsilyl)oxy]-](/img/structure/B14378395.png)

![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)
